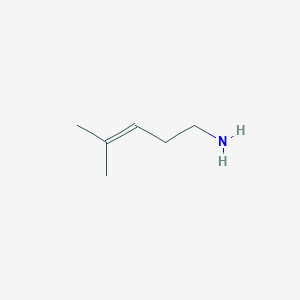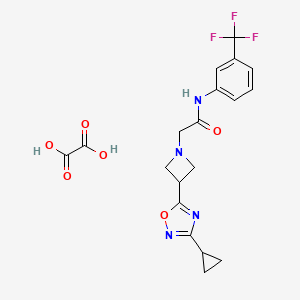
5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol (PPP) is a synthetic, small molecule drug that has been studied for its potential applications in a variety of scientific research areas. It is a versatile compound with a wide range of biochemical and physiological effects, and has the potential to be used in a variety of lab experiments.
Scientific Research Applications
Cancer Treatment Applications
- Aurora Kinase Inhibition: A compound closely related to 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol shows potential in inhibiting Aurora A kinase, suggesting possible applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Molecular Structure and Synthesis
Molecular Structure Investigations
Research involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, akin to the chemical structure of 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol, provides insights into molecular packing and electronic properties, which are crucial for developing new compounds with specific functionalities (Ihab Shawish et al., 2021).
Synthesis of Acetylenic Compounds
Research on the synthesis of 1,5-diaryl-3-X-pent-4-yn-1-ones, related to 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol, highlights methods for efficient synthesis of 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles, with potential applications in developing new fluorescent compounds (I. Odin et al., 2022).
Crystal Structure Analysis
The study of crystal and molecular structure of compounds similar to 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol, such as 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, contributes to understanding their structural properties in solid states, which is vital for designing drugs and materials (M. Kimura, 1986).
Pharmaceutical Applications
Anticholinesterase Agents
Pyrazoline derivatives, similar to the compound , have shown promise as anticholinesterase agents, which could be significant in treating neurodegenerative disorders (M. Altıntop, 2020).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, sharing structural similarities with 5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol, have been identified as promising inhibitors of Mycobacterium tuberculosis, indicating potential use in developing new antituberculosis drugs (V. U. Jeankumar et al., 2013).
properties
IUPAC Name |
3-amino-2-(1-phenylpiperidin-4-yl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-13-10-14(19)16-18(13)12-6-8-17(9-7-12)11-4-2-1-3-5-11/h1-5,10,12H,6-9,15H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNVRSWDKZPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC(=O)N2)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)


![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)

![2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2378583.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2378586.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2378587.png)

![N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2378590.png)
![[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2378591.png)
